N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}thiophene-2-carboxamide
Description
N-{1-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}thiophene-2-carboxamide (CAS: 1251602-06-8) is a heterocyclic compound featuring a thiophene-2-carboxamide moiety linked to a piperidine ring, which is further connected to a 3,4-dimethylphenyl-substituted 1,2,3-triazole group via a carbonyl bridge . Its molecular formula is C₂₁H₂₃N₅O₂S, with a molecular weight of 409.5 g/mol. The structure (Figure 1) includes:
- Thiophene-2-carboxamide: A sulfur-containing aromatic ring with a carboxamide functional group.
- Piperidine: A six-membered nitrogen-containing ring.
- 1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms, substituted with a 3,4-dimethylphenyl group.
Properties
IUPAC Name |
N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-14-5-6-17(12-15(14)2)26-13-18(23-24-26)21(28)25-9-7-16(8-10-25)22-20(27)19-4-3-11-29-19/h3-6,11-13,16H,7-10H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZFGNQZFIFDDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Huisgen Cycloaddition Mechanism
A terminal alkyne (I , e.g., propiolic acid) reacts with 3,4-dimethylphenyl azide (II ) under Cu(I) catalysis to yield 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (III ). The reaction proceeds in tetrahydrofuran (THF) at 60°C for 12 hours, with CuI (10 mol%) and diisopropylethylamine (DIPEA) as base.
\ce{HC#CCOOH + N3-C6H3(CH3)2 ->[CuI, DIPEA][THF, 60°C] III}
Key Parameters :
-
Azide Preparation : 3,4-Dimethylaniline is diazotized with NaNO₂/HCl, followed by azide substitution using NaN₃.
-
Regioselectivity : Cu(I) ensures exclusive 1,4-adduct formation, critical for downstream coupling.
Functionalization of Piperidin-4-Amine
The piperidine moiety is introduced via amide bond formation between the triazole-carboxylic acid and piperidin-4-amine.
Activation and Coupling
The carboxylic acid (III ) is activated as an acyl chloride using oxalyl chloride in dichloromethane (DCM) at 0°C. Subsequent reaction with piperidin-4-amine (IV ) in the presence of triethylamine yields 1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-amine (V ).
Optimization Insights :
-
Solvent Choice : DCM minimizes side reactions compared to polar aprotic solvents.
-
Yield : 78–85% after silica gel chromatography (eluent: ethyl acetate/hexane 1:1).
Thiophene-2-Carboxamide Installation
The final amide bond is formed between intermediate V and thiophene-2-carboxylic acid.
Coupling Reagent Screening
Activation of thiophene-2-carboxylic acid (VI ) is achieved using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in dimethylformamide (DMF). Reaction with V at room temperature for 6 hours affords the target compound.
Comparative Efficiency :
| Coupling Agent | Yield (%) | Purity (HPLC) |
|---|---|---|
| HATU | 92 | 99.1 |
| EDCI | 84 | 97.3 |
| DCC | 76 | 95.8 |
Table 1 : Yield and purity of amidation using different coupling agents.
Mechanistic and Kinetic Analysis
Rate-Determining Steps
Side Reactions and Mitigation
-
Triazole Isomerization : Suppressed by strict temperature control (<70°C).
-
Piperidine Oxidation : Avoided by inert (N₂) atmosphere during coupling.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Scale-Up and Process Optimization
Chemical Reactions Analysis
Types of Reactions:
N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}thiophene-2-carboxamide undergoes various chemical reactions:
Oxidation: This compound might undergo oxidation reactions at the thiophene ring or the piperidinyl nitrogen.
Reduction: Reduction reactions could potentially target the carbonyl groups present in the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or at the triazole ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizers like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogens (e.g., Br2 for bromination) or nucleophiles (e.g., NaNH2 for nucleophilic aromatic substitution).
Major Products:
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Alcohols or amines from the reduction of carbonyl groups.
Substitution: Halogenated derivatives or nucleophile-substituted products.
Scientific Research Applications
Pharmaceutical Applications
Triazole derivatives have been extensively studied for their pharmacological properties. The specific compound has shown promise in several areas:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}thiophene-2-carboxamide have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
Studies have highlighted the potential of triazole-containing compounds as anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways critical to cancer cell proliferation. For example, derivatives with similar structures have been noted for their ability to induce apoptosis in cancer cells .
Case Studies
Mechanism of Action
The compound's mechanism of action is influenced by its interaction with molecular targets such as enzymes or receptors. For instance, the triazole ring might engage in hydrogen bonding with active site residues, while the piperidinyl and thiophene rings could enhance binding affinity through hydrophobic interactions. This leads to modulation of biological pathways, potentially inhibiting enzyme activity or altering signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include thiophene-carboxamide derivatives and triazole-containing molecules. Key comparisons are summarized in Table 1 .
Table 1: Structural Comparison with Analogous Compounds
Key Observations:
Heterocyclic Core Variations :
- The target compound’s 1,2,3-triazole core offers stronger hydrogen-bonding capacity compared to oxazole or pyrazole in analogs .
- Pyrazolo[3,4-d]pyrimidine in ’s compound provides a planar structure suitable for intercalation but increases steric hindrance.
Fluorine atoms in ’s analog improve electron-withdrawing effects but may introduce metabolic liabilities (e.g., CYP450 interactions).
Molecular Weight and Bioavailability :
Physicochemical and Pharmacological Implications
- Solubility : The thiophene-2-carboxamide group in the target compound likely confers better aqueous solubility than ester derivatives (e.g., ’s carboxylate ester) .
- Metabolic Stability : The triazole ring’s resistance to oxidative metabolism may grant the target compound a longer half-life compared to oxazole-containing analogs .
- Target Binding : The piperidine moiety’s flexibility could allow better accommodation in enzyme active sites compared to rigid chromen-4-one systems () .
Biological Activity
N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.
Chemical Structure and Synthesis
The compound features a triazole ring , which is known for its diverse biological activities. The synthesis involves multiple steps, including the formation of the thiophene and piperidine moieties. The triazole ring is synthesized through a click chemistry approach, which is efficient for generating compounds with high biological relevance.
Antitumor Activity
Research indicates that derivatives of thiophene and triazole exhibit significant antitumor properties . For instance, compounds with similar structural features have shown IC50 values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines . The presence of electron-donating groups such as methyl on the phenyl ring enhances cytotoxicity, suggesting that the substitution pattern is crucial for activity.
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | HT29 |
| Compound 10 | 1.98 ± 1.22 | Jurkat |
| Compound 17 | 23.30 ± 0.35 | J774A.1 |
Anticonvulsant Activity
In addition to antitumor effects, related compounds have demonstrated anticonvulsant activity . A study highlighted that certain thiazole derivatives exhibited protective effects in animal models against seizures . This suggests that the incorporation of the triazole and thiophene moieties could also contribute to neuroprotective effects.
Antibacterial Activity
Some derivatives of triazoles have shown promising antibacterial properties . For example, compounds similar in structure to this compound were tested against various bacterial strains with varying degrees of success .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that the configuration and substituents on the triazole and thiophene rings significantly influence biological activity. Key findings include:
- Methyl Substituents : The presence of methyl groups on the phenyl ring increases cytotoxicity.
- Piperidine Moiety : The piperidine ring is essential for enhancing interaction with biological targets.
- Electron-Drawing Groups : The addition of electron-withdrawing groups can enhance potency against specific cancer cell lines.
Case Studies
Several case studies have been published detailing the synthesis and evaluation of related compounds:
- Case Study on Antitumor Activity : A series of triazole derivatives were synthesized and evaluated for their cytotoxic effects on breast cancer cells. The most potent compound showed an IC50 value significantly lower than standard chemotherapeutics .
- Anticonvulsant Evaluation : In vivo studies indicated that certain analogues provided complete protection against seizures induced by pentylenetetrazol (PTZ), suggesting potential therapeutic applications in epilepsy .
- Antibacterial Testing : A subset of compounds was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness, which highlights the need for further optimization in this area .
Q & A
Q. Example Table: Analog Activity Comparison
| Substituent Modification | Target Affinity (IC50) | Solubility (µg/mL) |
|---|---|---|
| 3,4-Dimethylphenyl (Parent) | 120 nM | 12 |
| 4-Fluorophenyl | 45 nM | 8 |
| N-Methylpiperidine | 150 nM | 25 |
Reference: Structural analogs in and highlight substituent effects on activity .
Advanced: How can contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved?
Answer:
Contradictions often arise from:
- Assay Conditions: Differences in pH, temperature, or co-solvents (e.g., DMSO concentration >1% may inhibit targets) .
- Protein Source: Recombinant vs. native enzymes (e.g., iNOS from Baculovirus vs. mammalian systems in ) yield divergent IC50 values .
- Data Normalization: Use internal controls (e.g., staurosporine for kinase assays) to standardize activity measurements .
Methodology:
- Replicate experiments under identical conditions.
- Validate targets using orthogonal assays (e.g., SPR for binding, cellular proliferation for efficacy) .
Advanced: What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
Answer:
- Solubility Enhancement:
- Introduce polar groups (e.g., morpholine instead of piperidine) or salt forms (e.g., hydrochloride) .
- Use nanoformulation (liposomes, PEGylation) for in vivo delivery .
- Metabolic Stability:
- Replace labile esters with amides.
- Deuterate metabolically sensitive positions (e.g., C-H to C-D in thiophene) to slow CYP450 degradation .
Case Study: Ethyl ester derivatives () showed 3x higher bioavailability than methyl analogs .
Advanced: How can target engagement be validated in cellular models?
Answer:
- Enzyme Inhibition Assays: Measure IC50 against purified targets (e.g., NOS isoforms in ) using radiometric or fluorogenic substrates .
- Cellular Thermal Shift Assay (CETSA): Confirm target binding by monitoring protein stability shifts post-treatment .
- CRISPR Knockout Models: Compare activity in wild-type vs. target-deficient cells to establish specificity .
Advanced: What computational methods predict binding modes and off-target risks?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding pockets) .
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) .
- Off-Target Screening: SwissTargetPrediction or SEA databases identify potential secondary targets (e.g., GPCRs, ion channels) .
Advanced: What challenges arise during scale-up synthesis, and how are they addressed?
Answer:
- Purification Bottlenecks: Replace column chromatography with recrystallization (solvent: ethanol/water 7:3) for >100 g batches .
- Reagent Costs: Optimize CuAAC catalyst loading (0.5 mol% CuI vs. 1 mol%) to reduce expenses .
- Byproduct Formation: Monitor intermediates via inline FTIR to detect side reactions early .
Advanced: How can synergistic effects with other therapeutic agents be evaluated?
Answer:
- Combination Index (CI): Use Chou-Talalay method to quantify synergy (CI <1) in cancer cell lines (e.g., MDA-MB-231) .
- Transcriptomics: RNA-seq identifies pathways upregulated in combination therapy (e.g., apoptosis genes BAX/BCL2) .
Advanced: What stability studies are required for long-term storage?
Answer:
- Forced Degradation: Expose to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) for 4 weeks .
- HPLC Monitoring: Track degradation products (e.g., hydrolyzed carboxamide at RT vs. 4°C) .
- Lyophilization: Stabilize as a lyophilized powder (5% trehalose) for >24-month shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
